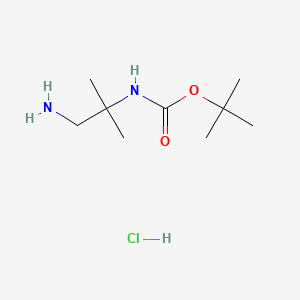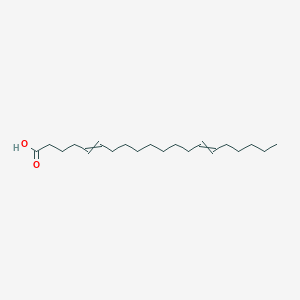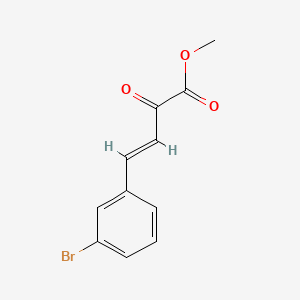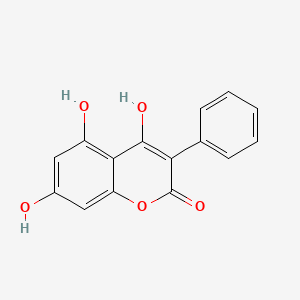
4,5,7-トリヒドロキシ-3-フェニルクマリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,7-Trihydroxy-3-phenylcoumarin is a chemical compound with the molecular formula C15H10O5 and a molecular weight of 270.24 g/mol . It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry . This compound is characterized by the presence of three hydroxyl groups at positions 4, 5, and 7, and a phenyl group at position 3 on the coumarin core .
科学的研究の応用
4,5,7-Trihydroxy-3-phenylcoumarin has a wide range of applications in scientific research:
作用機序
Mode of Action
These interactions can result in a wide range of effects, including modulation of enzyme activity, interference with cell signaling pathways, and alterations in cell cycle progression .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together that can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Result of Action
Coumarins have been reported to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trihydroxy-3-phenylcoumarin can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base . These reactions typically require specific conditions such as controlled temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 4,5,7-Trihydroxy-3-phenylcoumarin often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process . Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
4,5,7-Trihydroxy-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarins.
Substitution: The phenyl group and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4,5,7-Trihydroxy-3-phenylcoumarin .
類似化合物との比較
Similar Compounds
3-Phenylcoumarin: Lacks the hydroxyl groups at positions 4, 5, and 7.
5,7-Dihydroxy-4-phenylcoumarin: Lacks the hydroxyl group at position 4.
7-Hydroxy-4-phenylcoumarin: Lacks the hydroxyl groups at positions 4 and 5.
Uniqueness
4,5,7-Trihydroxy-3-phenylcoumarin is unique due to the presence of three hydroxyl groups, which confer distinct chemical and biological properties. These hydroxyl groups enhance its solubility, reactivity, and potential for hydrogen bonding, making it a versatile compound for various applications .
特性
IUPAC Name |
4,5,7-trihydroxy-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-6-10(17)13-11(7-9)20-15(19)12(14(13)18)8-4-2-1-3-5-8/h1-7,16-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSXZMPXIYUKLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC2=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715664 |
Source


|
| Record name | 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4222-02-0 |
Source


|
| Record name | 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,7-trihydroxy-3-phenylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
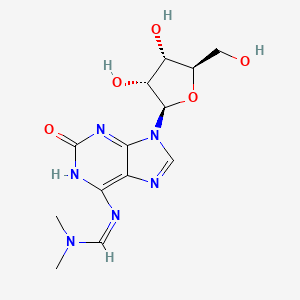
![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)

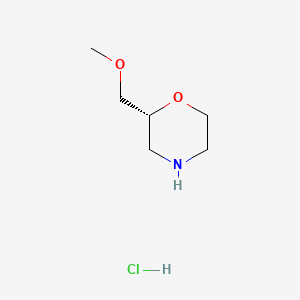
![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)
![1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-](/img/structure/B599705.png)
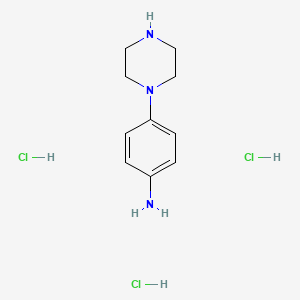


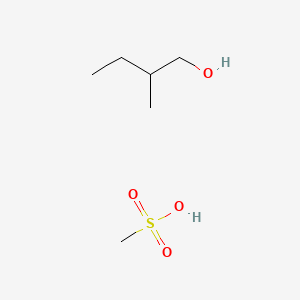
![7-Oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B599711.png)
